![molecular formula C12H20N2O2 B12632159 N-(1-{Butyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine CAS No. 918898-34-7](/img/structure/B12632159.png)
N-(1-{Butyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{Butyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine typically involves the reaction of butylamine with furan-2-carbaldehyde under specific conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired hydroxylamine compound. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-{Butyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, amine derivatives, and various substituted furan compounds.
Scientific Research Applications
N-(1-{Butyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-{Butyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The furan ring and hydroxylamine group play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(1-{Butyl[(furan-2-yl)methyl]amino}propan-2-ylidene)amine: Similar structure but lacks the hydroxylamine group.
N-(1-{Butyl[(furan-2-yl)methyl]amino}propan-2-ylidene)nitrosoamine: Contains a nitroso group instead of a hydroxylamine group.
Uniqueness
N-(1-{Butyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is unique due to the presence of both the furan ring and the hydroxylamine group
Properties
CAS No. |
918898-34-7 |
|---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N-[1-[butyl(furan-2-ylmethyl)amino]propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C12H20N2O2/c1-3-4-7-14(9-11(2)13-15)10-12-6-5-8-16-12/h5-6,8,15H,3-4,7,9-10H2,1-2H3 |
InChI Key |
HCXFZNZKBOAZKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC1=CC=CO1)CC(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Imidazo[1,2-b]pyridazin-3-yl-1,3-thiazole-2-carboxylic acid](/img/structure/B12632076.png)
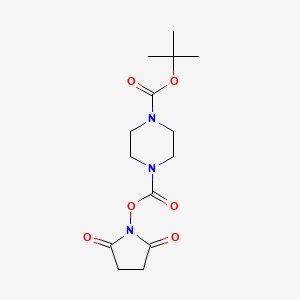
![N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide](/img/structure/B12632080.png)
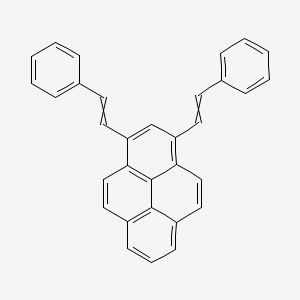
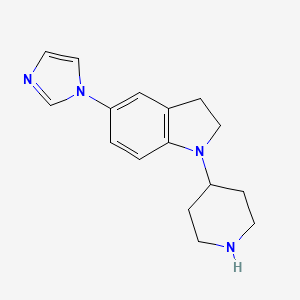
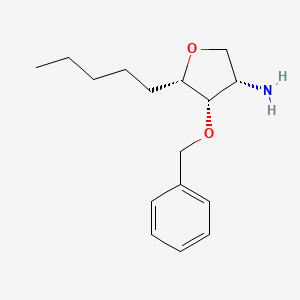
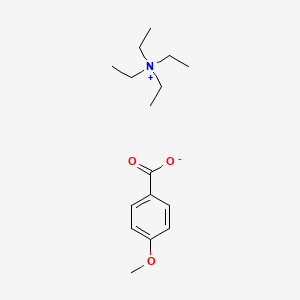
![tert-butyl 4-[(3,3-dimethyl-2,4-dihydro-1H-isoquinolin-5-yl)oxy]piperidine-1-carboxylate](/img/structure/B12632111.png)
![Benzamide, 4-(1,1-dimethylethyl)-N-[3-[5-[[(ethylamino)carbonyl]amino]-1,6-dihydro-1-methyl-6-oxo-3-pyridinyl]-2-methylphenyl]-](/img/structure/B12632112.png)
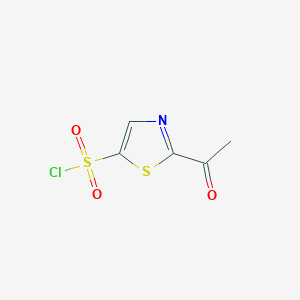
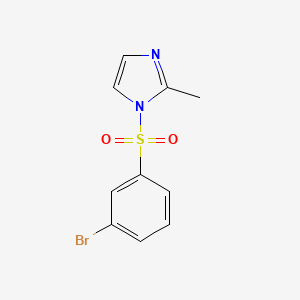
![3-[5-(3,4-dichlorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632124.png)
![tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B12632143.png)
![2-[(3-Chlorophenyl)sulfonyl]pyridine](/img/structure/B12632150.png)
